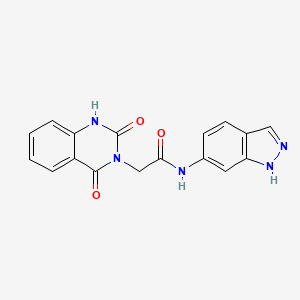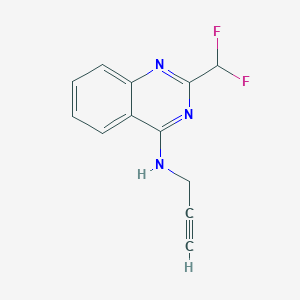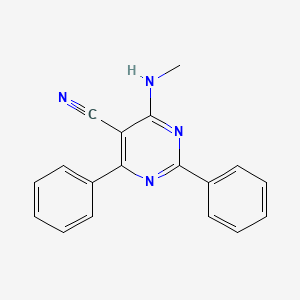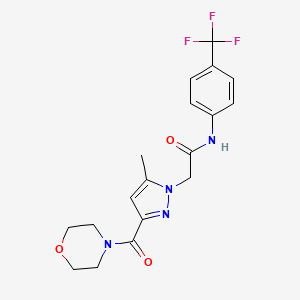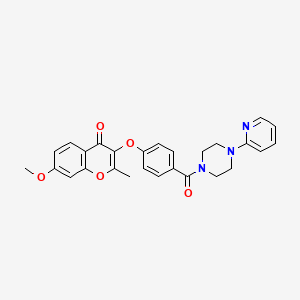
7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- This compound has shown potential in the fight against cancer. In one study, related compounds demonstrated anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) (Parveen et al., 2017).
Antimicrobial Activity
- Research has also explored the antimicrobial properties of similar compounds. One study synthesized novel derivatives that exhibited significant antibacterial and antifungal activity, compared to standard treatments (Mandala et al., 2013).
Anti-inflammatory and Analgesic Effects
- The compound and its derivatives have been studied for their potential analgesic and anti-inflammatory effects. One research indicated that newly substituted chromene derivatives displayed potential analgesic and anticonvulsant activities (Abdelwahab & Fekry, 2022).
Pharmacological Activities
- The compound's pharmacological activities have been a subject of interest. A study highlighted the synthesis and evaluation of derivatives for their potential as inhibitors in the PD-1/PD-L1 signaling pathway, a crucial target in immunotherapy (Narva et al., 2020).
Molecular Docking and Structural Analysis
- Molecular docking studies have been conducted to understand the compound's interaction with biological targets. These studies are crucial in drug design and understanding the mechanism of action at the molecular level (Ghani et al., 2022).
Synthesis and Characterization
- Several studies have focused on the synthesis and structural characterization of this compound and its derivatives, providing insights into their chemical properties and potential applications in various fields (El-Agrody et al., 2002).
Wirkmechanismus
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival .
Mode of Action
The compound acts as a highly efficient and selective RET inhibitor . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations .
Biochemical Pathways
By inhibiting RET, the compound disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and differentiation . Disruption of these pathways can lead to the inhibition of tumor growth and survival .
Pharmacokinetics
The compound has good solubility in DMSO, indicating good absorption and distribution properties . It is insoluble in water, which may affect its bioavailability . The compound is recommended to be stored at 4°C, suggesting it has good stability under refrigerated conditions .
Result of Action
In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, the compound effectively inhibits tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer xenografts, without inhibiting VEGFR2 .
Action Environment
Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of the compound. For instance, the compound is stable at 4°C and has good solubility in DMSO . Its insolubility in water may limit its bioavailability and efficacy in aqueous environments .
Eigenschaften
IUPAC Name |
7-methoxy-2-methyl-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-18-26(25(31)22-11-10-21(33-2)17-23(22)34-18)35-20-8-6-19(7-9-20)27(32)30-15-13-29(14-16-30)24-5-3-4-12-28-24/h3-12,17H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBXGLZGIGIQPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2367533.png)
![N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2367534.png)
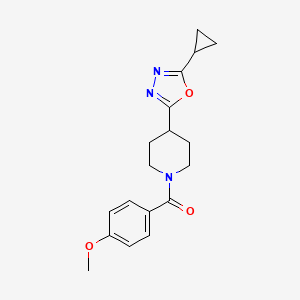


![4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2367544.png)
